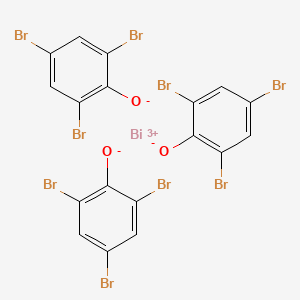Bismuth tribromophenate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Environmental Remediation: Research suggests Bismuth ferrite nanoparticles can degrade phenolic compounds in water through a process called solar-Fenton catalysis []. 2,4,6-Tribromophenol itself is a brominated phenol. While there are no studies directly investigating Bismuth tribromophenate, its potential as a degradation catalyst or co-catalyst for similar applications warrants investigation.
Bismuth tribromophenate is an inorganic compound with the chemical formula C₁₈H₆BiBr₉O₃. It is characterized by its complex structure, which includes bismuth, bromine, and phenolic components. This compound is primarily known for its use in medical applications, particularly in wound dressings like Xeroform, where it serves antimicrobial purposes.
The compound is noted for its reactivity in forming oligomeric complexes when interacting with halides, particularly bromides, resulting in various bromobismuthate species such as [BiBr₆]³⁻ and [Bi₂Br₁₀]⁴⁻ .
Bismuth tribromophenate exhibits notable antimicrobial activity. Studies indicate that it can inhibit a range of pathogens, making it effective in treating wounds and preventing infections. Its effectiveness is often compared to other bismuth compounds, such as bismuth subsalicylate, which also demonstrates antimicrobial properties .
The synthesis of bismuth tribromophenate can be achieved through several methods:
- Direct Reaction: Combining bismuth oxide with hydrobromic acid:
- Oxidation: Direct oxidation of bismuth in the presence of bromine:
- Phenolic Reaction: Reaction involving phenolic compounds under controlled conditions to form the tribromophenate structure .
Bismuth tribromophenate is primarily used in medical settings, especially in wound care products like Xeroform dressings. Its antimicrobial properties help in preventing infections in burns and surgical wounds. Additionally, it finds applications in pharmaceuticals due to its ability to stabilize formulations and enhance therapeutic efficacy .
Bismuth tribromophenate shares similarities with several other bismuth-containing compounds. Here are some notable comparisons:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Bismuth subsalicylate | C₁₄H₁₄BiO₆ | Antimicrobial; used for gastrointestinal issues |
| Bismuth oxychloride | BiOCl | Antiseptic; used in dermatological applications |
| Bismuth triiodide | BiI₃ | Antimicrobial; used in similar medical applications |
| Bismuth nitrate | Bi(NO₃)₃ | Used as a reagent; exhibits antibacterial properties |
Uniqueness: Bismuth tribromophenate is unique due to its specific brominated phenolic structure, which enhances its antimicrobial activity compared to other bismuth compounds that may not possess the same level of efficacy against certain pathogens .
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 55 of 56 companies (only ~ 1.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website








